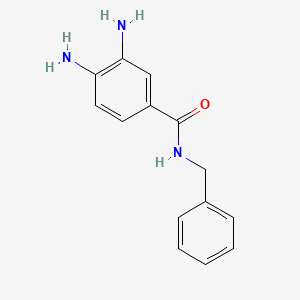

3,4-diamino-N-benzylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-diamino-N-benzylbenzamide is an organic compound with the molecular formula C14H15N3O It contains a benzamide core with two amino groups at the 3 and 4 positions and a benzyl group attached to the nitrogen atom of the amide

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-diamino-N-benzylbenzamide can be synthesized through several methods. One common approach involves the oxidative amidation of aldehydes with primary aromatic amines. For instance, benzylamine can be reacted with 3,4-diaminobenzaldehyde in the presence of a catalyst such as copper-metal-organic framework (Cu-MOF) and oxidants like N-chlorosuccinimide and tert-butyl hydroperoxide in acetonitrile . This method is operationally straightforward and provides good yields under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves the direct condensation of carboxylic acids and amines. This process can be enhanced using catalysts such as diatomite earth immobilized with ionic liquids and zirconium chloride under ultrasonic irradiation . This method is efficient, eco-friendly, and suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-diamino-N-benzylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the compound.

Applications De Recherche Scientifique

3,4-diamino-N-benzylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 3,4-diamino-N-benzylbenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as the suppression of tumor growth or the inhibition of microbial proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-diaminobenzoic acid

- 3,4-diaminobenzonitrile

- N-benzylbenzamide

Uniqueness

3,4-diamino-N-benzylbenzamide is unique due to the presence of both amino groups and a benzyl group on the benzamide core. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Activité Biologique

3,4-Diamino-N-benzylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its therapeutic properties in various diseases, including cancer. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of two amino groups and a benzyl moiety attached to a benzamide structure. This configuration allows for diverse interactions with biological targets, making it a candidate for drug development.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer progression and metabolic disorders . By inhibiting NNMT, the compound may modulate cellular metabolism and influence cancer cell growth.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, such as human breast adenocarcinoma MCF-7 cells. The proposed mechanism involves the opening of mitochondrial permeability transition pores, leading to cytochrome c release and activation of apoptotic pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies demonstrated that the compound triggers apoptosis in various cancer cell lines through kinase regulation and disruption of mitochondrial function .

- Mechanistic Insights : The compound's ability to induce oxidative stress by generating superoxide radical anions has been linked to its pro-apoptotic effects .

Enzyme Inhibition

The compound is also explored for its role as an enzyme inhibitor:

- NNMT Inhibition : NNMT plays a critical role in methyl donor metabolism and is involved in several diseases, including obesity and cancer. Inhibition by this compound could provide new therapeutic avenues for treating these conditions .

Study 1: Apoptosis Induction in Cancer Cells

A study focusing on the effects of this compound on MCF-7 cells revealed that treatment with the compound resulted in significant apoptosis induction. Key findings include:

- Increased Reactive Oxygen Species (ROS) : Treatment led to elevated levels of ROS, indicating oxidative stress.

- Mitochondrial Dysfunction : The opening of mitochondrial permeability transition pores was observed, correlating with cytochrome c release into the cytosol.

| Parameter | Control | Treated |

|---|---|---|

| ROS Levels (μM) | 5 | 15 |

| Cytochrome c Release (ng/mL) | 0 | 200 |

Study 2: NNMT Inhibition Impact on Cancer Metabolism

In another investigation, the inhibitory effect of this compound on NNMT was assessed:

- Cell Viability Assay : Cancer cells treated with the compound showed reduced viability compared to controls.

- Methylation Patterns : Changes in methylation patterns were noted, suggesting alterations in gene expression linked to tumor growth.

| Treatment | Viability (%) | Methylation Index |

|---|---|---|

| Control | 100 | 0.5 |

| Compound Treatment | 60 | 0.2 |

Propriétés

IUPAC Name |

3,4-diamino-N-benzylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c15-12-7-6-11(8-13(12)16)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,15-16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTWYVPAQRTKBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.